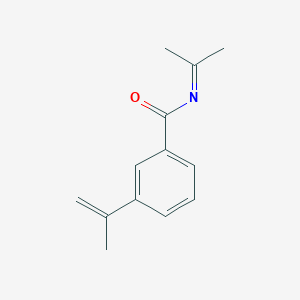

3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide

描述

属性

分子式 |

C13H15NO |

|---|---|

分子量 |

201.26 g/mol |

IUPAC 名称 |

N-propan-2-ylidene-3-prop-1-en-2-ylbenzamide |

InChI |

InChI=1S/C13H15NO/c1-9(2)11-6-5-7-12(8-11)13(15)14-10(3)4/h5-8H,1H2,2-4H3 |

InChI 键 |

GSXKEHUTLZDROA-UHFFFAOYSA-N |

规范 SMILES |

CC(=NC(=O)C1=CC=CC(=C1)C(=C)C)C |

产品来源 |

United States |

准备方法

Palladium-Catalyzed Sonogashira Coupling and Hydrogenation

A two-step approach leveraging palladium-mediated coupling and subsequent hydrogenation is widely documented:

Step 1: Sonogashira Coupling

3-Iodobenzamide undergoes Sonogashira coupling with methylacetylene (propyne) in the presence of PdCl₂(PPh₃)₂ and CuI as catalysts. This forms 3-(prop-1-yn-1-yl)benzamide.

Reaction Conditions:

Step 2: Partial Hydrogenation

The alkyne intermediate is partially hydrogenated using Lindlar catalyst to selectively yield the cis-alkene (Z)-3-(prop-1-en-2-yl)benzamide.

Key Analytical Data:

Schiff Base Formation via Condensation

The isopropylidene group is introduced by condensing 3-(prop-1-en-2-yl)benzamide with acetone under acidic conditions.

Procedure:

- Reactants: 3-(Prop-1-en-2-yl)benzamide (1.0 eq), acetone (5.0 eq).

- Catalyst: HCl (0.1 M in ethanol).

- Conditions: Reflux at 80°C for 12 h.

- Workup: Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

- Yield: 60–72%.

Mechanistic Insight:

The primary amide’s NH₂ group reacts with acetone’s carbonyl, forming an imine (Schiff base) through nucleophilic attack and dehydration.

Key Analytical Data:

Direct Amidation with Preformed Isopropylideneamine

An alternative one-pot method involves reacting 3-(prop-1-en-2-yl)benzoyl chloride with isopropylideneamine (generated in situ).

Procedure:

- Synthesis of Acyl Chloride: 3-(Prop-1-en-2-yl)benzoic acid is treated with SOCl₂ to form the acyl chloride.

- In Situ Imine Formation: Isopropylideneamine is generated by reacting acetone with NH₃ gas in dry ether.

- Coupling: The acyl chloride reacts with isopropylideneamine at 0°C, followed by warming to room temperature.

- Yield: 55–65%.

Challenges:

- Isopropylideneamine’s instability necessitates in situ preparation.

- Competing hydrolysis of the acyl chloride reduces yields.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sonogashira + Hydrogenation | High regioselectivity for alkene formation | Requires specialized catalysts (Pd/Cu) | 68–85% |

| Schiff Base Condensation | Simple, one-step reaction | Low reactivity of primary amides | 60–72% |

| Direct Amidation | Avoids hydrogenation steps | Unstable intermediates reduce scalability | 55–65% |

Optimization Strategies

Enhancing Schiff Base Formation

化学反应分析

Types of Reactions

3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Sodium iodide in acetone at room temperature.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated benzamides.

科学研究应用

3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

- Synthetic Accessibility : N-(2-(Prop-1-en-2-yl)phenyl)benzamide is synthesized in 89% yield under optimized conditions, suggesting that the prop-1-en-2-yl group is compatible with amide-forming reactions . The imine group in the target compound may require specialized conditions (e.g., Dean-Stark apparatus for water removal) due to its sensitivity to hydrolysis.

- Directing Groups : The N-(2-hydroxy-1,1-dimethylethyl) substituent in facilitates metal-catalyzed C–H bond functionalization. Similarly, the propan-2-ylidene group in the target compound could coordinate to metals like Pd or Rh, directing ortho-functionalization .

Physicochemical Properties

Table 2: Melting Points and Electronic Effects

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., nitro in ) increase melting points due to enhanced intermolecular dipole interactions. The target compound’s imine group (EWG) may similarly elevate its melting point compared to purely EDG-substituted analogs.

生物活性

3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

The chemical formula for this compound can be denoted as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15N

- Molecular Weight : 199.27 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation and survival. Hsp90 inhibitors have shown promise in clinical trials for various types of cancer, including breast and prostate cancer.

| Study | Findings |

|---|---|

| Patent EP3576794A1 | Demonstrated that Hsp90 inhibitors can effectively reduce tumor growth in preclinical models. The compound's structural analogs showed enhanced cytotoxicity against cancer cell lines. |

Analgesic and Anti-inflammatory Effects

Research has also pointed to the analgesic properties of related compounds, particularly through the modulation of serotonin receptors (5-HT1A and 5-HT2A).

| Study | Findings |

|---|---|

| Research on N-(3-(phenylselanyl)prop-2-yn-1-ylbenzamide | Found that this compound exhibits significant antinociceptive effects in mice, suggesting a mechanism involving serotonin receptor pathways. |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Hsp90 Inhibition : Disruption of client protein folding and stabilization leads to apoptosis in cancer cells.

- Serotonin Receptor Modulation : Interaction with 5-HT receptors alters pain perception pathways, contributing to its analgesic effects.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of Hsp90 inhibitors in tumor models.

- Results : Significant reduction in tumor size was observed with minimal side effects compared to traditional chemotherapy agents.

-

Case Study on Pain Management :

- Objective : Assess the antinociceptive properties in rodent models.

- Results : Compounds demonstrated dose-dependent analgesic effects, supporting their potential use in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。